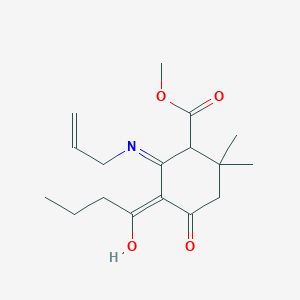
methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the cyclohexene family and has a unique structure that makes it an interesting molecule for research purposes.
Mecanismo De Acción
The mechanism of action of methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been reported to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate in lab experiments is its potent antiproliferative activity against cancer cells. This compound has shown promising results in several in vitro and in vivo studies, making it an interesting molecule for further research. However, one of the major limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate. One of the major areas of interest is in the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug delivery and material science. Furthermore, there is a need for more in vivo studies to evaluate the efficacy and safety of this compound as a potential anticancer agent.
Métodos De Síntesis
The synthesis of methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate is a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-cyclohexene-1-carboxylic acid, which is then converted to 2-cyclohexene-1-carboxylic acid chloride. The next step involves the reaction of this acid chloride with allylamine to form the corresponding amide. This amide is then reacted with butyric anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate has potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. Several studies have reported that this compound has potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
methyl (5Z)-5-(1-hydroxybutylidene)-2,2-dimethyl-4-oxo-6-prop-2-enyliminocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-6-8-11(19)13-12(20)10-17(3,4)14(16(21)22-5)15(13)18-9-7-2/h7,14,19H,2,6,8-10H2,1,3-5H3/b13-11+,18-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCQXDVRCKVEAM-GIEFWRETSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=O)CC(C(C1=NCC=C)C(=O)OC)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=O)CC(C(C1=NCC=C)C(=O)OC)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6097942.png)
![1-(4-ethoxyphenyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6097945.png)
![methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6097948.png)
![2-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6097952.png)
![N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6097960.png)
![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6097963.png)
![4-chloro-N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6097967.png)
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6097972.png)
![3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B6097979.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6097997.png)

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6098018.png)
![4-bromo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6098025.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6098031.png)